3-Cyano-5-(2-chloroethyl)indole
Description
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
5-(2-chloroethyl)-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C11H9ClN2/c12-4-3-8-1-2-11-10(5-8)9(6-13)7-14-11/h1-2,5,7,14H,3-4H2 |
InChI Key |
LSPXQXXSKPIJKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCCl)C(=CN2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-Cyanoindole (CAS RN 1670-81-1): Lacks the 2-chloroethyl group at position 5.
- 2-(1-Cyanoethyl)indole (CAS 76017-87-3): Features a cyanoethyl group at position 2 instead of chloroethyl. The steric bulk of the cyanoethyl substituent may hinder interactions at the indole nitrogen, affecting binding to biological targets .
- 5-Fluoro-3-(triazolylethyl)indole: A fluoro substituent at position 5 and a triazole group at position 3. The fluorine atom, being electronegative, may enhance metabolic stability compared to the chloroethyl group in 3-Cyano-5-(2-chloroethyl)indole .
Physicochemical Properties
Notes:
- The chloroethyl group in this compound may confer higher lipid solubility compared to polar derivatives like 5-cyanoindole, enhancing blood-brain barrier penetration, as observed in nitrosoureas with chloroethyl groups .
- Cyano groups generally increase thermal stability but reduce aqueous solubility due to their hydrophobic nature .
Alkylating Activity and Stability
- Chloroethylnitrosoureas (e.g., CCNU) : Exhibit alkylating activity via chloroethyl groups, generating reactive intermediates that crosslink DNA. Their half-lives inversely correlate with alkylating potency; shorter half-lives increase toxicity (e.g., LD10) .
- This compound: The cyano group may stabilize the chloroethyl moiety, prolonging its half-life compared to nitrosoureas. This could reduce acute toxicity but compromise antitumor efficacy, as seen in glucose-conjugated nitrosoureas like GANU .
- Chlorozotocin: A glucose-conjugated nitrosourea with reduced myelotoxicity due to selective uptake. While this compound lacks a glucose carrier, its cyano group might similarly mitigate toxicity by altering distribution .
Toxicity Profiles
Notes:
- The cyano group in this compound may reduce bone marrow toxicity compared to non-conjugated chloroethyl compounds, similar to GANU’s glucose-mediated selectivity .
- Alkylating activity in nitrosoureas correlates with therapeutic index; however, high alkylating potency often accompanies greater toxicity, necessitating a balance .
Preparation Methods
Challenges in 5-Position Functionalization
While the Madelung method efficiently installs substituents at the 3-position, introducing the 2-chloroethyl group at the 5-position remains nontrivial. Electrophilic aromatic substitution (EAS) at the 5-position is disfavored due to indole’s inherent reactivity profile, which prioritizes substitution at the 3- and 2-positions. To address this, directed C–H functionalization strategies or pre-functionalized precursors are required.
Directed C–H Activation for 5-Position Chloroethylation
Palladium-Catalyzed Coupling
Transition-metal-catalyzed C–H activation enables regioselective alkylation at the indole’s 5-position. A protocol analogous to the synthesis of 3-(4-chlorobutyl)-5-cyanoindole employs zinc-mediated alkylation of 5-cyanoindole with 1-bromo-4-chloro-2-butene in tetrahydrofuran (THF) at 15–25°C, followed by catalytic hydrogenation (5–15% Pd/C, 0.2–0.3 MPa) to saturate the double bond. Adapting this method, 1-bromo-2-chloroethane could serve as the alkylating agent, though steric and electronic factors may necessitate optimized conditions.
Table 1: Key Reaction Parameters for Directed Alkylation
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | Zn (stoichiometric) | |
| Solvent | THF | |
| Temperature | 15–25°C | |
| Hydrogenation Catalyst | 10% Pd/C | |
| Hydrogen Pressure | 0.2–0.3 MPa |
Friedel-Crafts Acylation and Reduction
Friedel-Crafts acylation, though traditionally used for ketone installation, faces limitations in achieving 5-position selectivity. For example, isobutylaluminum dichloride-catalyzed acylation of 5-cyanoindole with 2-chloroethyl acyl chloride could theoretically yield 3-cyano-5-(2-chloroethyl)indole, but competing reactions at the 3-position and carbocation rearrangements often complicate product isolation. Subsequent reduction of the ketone intermediate using bis(methoxyethoxy)aluminum hydride (Red-Al) has been reported for analogous systems, albeit with modest yields (27%).
Fischer Indole Synthesis with Pre-Substituted Hydrazines
The Fischer indole synthesis provides an alternative route by condensing arylhydrazines with carbonyl compounds. For this compound, a customized approach would require:
-
Synthesis of a 2-chloroethyl-substituted ketone precursor.
-
Cyclization with a 3-cyanoarylhydrazine.
This method’s success hinges on the availability of regioselective hydrazines and ketones, which may require multi-step preparation.
Post-Functionalization of 3-Cyanoindole
Electrophilic Substitution with Directed Metalation
Directed ortho-metalation (DoM) strategies enable precise functionalization of aromatic systems. Installing a directing group (e.g., methoxy or trimethylsilyl) at the indole’s 4-position facilitates lithiation at the 5-position, which can then react with 2-chloroethyl electrophiles such as 1-bromo-2-chloroethane. Subsequent removal of the directing group yields the target compound.
Table 2: Directed Metalation Conditions
Comparative Analysis of Methodologies
Each route presents distinct advantages and limitations:
-
Madelung Synthesis : High yields (up to 93%) for 3-cyanoindoles but requires post-functionalization for 5-substitution.
-
Directed Alkylation : Adaptable from existing protocols but may require optimization for chloroethyl groups.
-
Fischer Indole Synthesis : Ideal for tandem substitution but limited by precursor accessibility.
-
DoM Strategies : High regioselectivity but involves multi-step directing group installation.
Q & A
Q. What are the established synthetic methodologies for synthesizing 3-Cyano-5-(2-chloroethyl)indole, and what key reaction conditions influence yield?
Methodological Answer: Synthesis typically involves sequential functionalization of the indole core. A plausible route includes:
Chloroethyl introduction at position 5 : Alkylation of 5-vinylindole with HCl under radical conditions (e.g., using AIBN as an initiator) or nucleophilic substitution of 5-(2-hydroxyethyl)indole with SOCl₂ .
Cyano group installation at position 3 : Direct cyanation via Pd-catalyzed cross-coupling (e.g., using Zn(CN)₂) or Sandmeyer reaction from a 3-amino precursor .
Critical factors include solvent polarity (DMF or THF for cyanation), temperature control (0–60°C), and catalyst selection (e.g., CuI for click-like reactions, as seen in analogous indole derivatizations) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what characteristic signals should be observed?
Methodological Answer:
- ¹H NMR :
- Indole NH proton: δ 10.2–10.5 ppm (broad singlet).
- Chloroethyl group: δ 3.7–3.9 ppm (triplet, –CH₂Cl) and δ 2.8–3.1 ppm (quartet, –CH₂– adjacent to Cl).
- ¹³C NMR :
- Cyano carbon: δ 115–120 ppm.
- Chloroethyl carbons: δ 40–45 ppm (–CH₂Cl) and δ 35–38 ppm (–CH₂–).
- IR : Strong absorption at ~2200 cm⁻¹ (C≡N stretch).
- HRMS : Molecular ion peak at m/z 219.0464 (C₁₁H₉ClN₂⁺) .
Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?
Methodological Answer: Challenges include separating polar byproducts (e.g., unreacted cyano precursors) and minimizing hydrolysis of the chloroethyl group. Recommended methods:
- Flash column chromatography : Use gradient elution with EtOAc/hexane (30:70 to 50:50) to resolve intermediates.
- TLC monitoring : Pre-coated silica plates (Rf ~0.4 in EtOAc/hexane 40:60) with UV visualization at 254 nm .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of chloroethyl group introduction at the 5-position of the indole ring during synthesis?
Methodological Answer: Regioselectivity is influenced by:
- Directing groups : A 3-cyano substituent (electron-withdrawing) directs electrophiles to the electron-rich 5-position.
- Protecting strategies : Temporary protection of the indole NH with Boc groups prevents undesired N-alkylation.
- Catalytic systems : Use of Lewis acids (e.g., FeCl₃) to stabilize transition states favoring 5-substitution, as demonstrated in analogous indole alkylations .
Q. What computational approaches can predict the electronic effects of the cyano and chloroethyl substituents on the indole core's reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The cyano group reduces electron density at position 3, while the chloroethyl group induces steric hindrance at position 5.
- Molecular Orbital (MO) Analysis : HOMO-LUMO gaps reveal enhanced electrophilicity at position 4 due to conjugation with the cyano group.
- Software : MOE (Molecular Operating Environment) or Gaussian for modeling substituent effects, as referenced in indole reactivity studies .
Q. In studies reporting contradictory biological activity data, what experimental variables should be critically examined?
Methodological Answer: Key variables include:
- Cell line specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to assess selectivity.
- Compound stability : Verify integrity via HPLC post-incubation to rule out decomposition in culture media.
- Assay conditions : Control for pH (indole NH sensitivity) and serum protein binding, which may reduce bioavailability .
Q. What strategies mitigate decomposition of this compound during long-term storage?
Methodological Answer:
- Storage conditions : –20°C under argon in amber vials to prevent photodegradation and hydrolysis.
- Lyophilization : Convert to stable salt forms (e.g., hydrochloride) for improved shelf life.
- Stabilizers : Add desiccants (molecular sieves) to absorb moisture, as recommended for labile indole derivatives .
Q. How does the electron-withdrawing cyano group influence the nucleophilic aromatic substitution (NAS) reactivity of the indole core?
Methodological Answer: The cyano group at position 3:
- Deactivates the ring : Reduces reactivity toward electrophilic substitution at adjacent positions.
- Enhances NAS at position 5 : Stabilizes transition states via resonance withdrawal, facilitating displacement of the chloroethyl group in polar aprotic solvents (e.g., DMSO). Kinetic studies comparing reaction rates with/without the cyano group are essential, as modeled in analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
